tert-Butyl (2-(trifluoromethyl)phenyl)carbamate
Description
tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) group attached to an aromatic ring substituted with a trifluoromethyl (-CF₃) group at the ortho position. The Boc group is widely used in organic synthesis as a protective group for amines due to its stability under basic and nucleophilic conditions and ease of removal under acidic conditions . The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable intermediates in pharmaceutical chemistry .
Properties
IUPAC Name |
tert-butyl N-[2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c1-11(2,3)18-10(17)16-9-7-5-4-6-8(9)12(13,14)15/h4-7H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKDQZIJKAZBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90567273 | |
| Record name | tert-Butyl [2-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141940-36-5 | |
| Record name | tert-Butyl [2-(trifluoromethyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90567273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate typically involves the reaction of 2-(trifluoromethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-(trifluoromethyl)aniline+tert-butyl chloroformate→tert-Butyl (2-(trifluoromethyl)phenyl)carbamate+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-(trifluoromethyl)phenyl)carbamate can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield 2-(trifluoromethyl)aniline and tert-butanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products:
Hydrolysis: 2-(trifluoromethyl)aniline and tert-butanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
tert-Butyl (2-(trifluoromethyl)phenyl)carbamate serves as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethyl group enhances the metabolic stability and bioavailability of drug molecules, making this compound valuable in drug development .
Case Study:
A study demonstrated that derivatives of this carbamate exhibited promising anti-inflammatory activity when synthesized and tested against standard drugs like indomethacin. The compounds showed inhibition rates ranging from 39% to 54% in vivo, indicating potential for therapeutic applications .
Biochemical Research
Enzyme Inhibition Studies:
The compound is utilized in biochemical research to investigate enzyme mechanisms and develop inhibitors for therapeutic purposes. Its ability to modulate enzyme activity is particularly beneficial in understanding complex biological pathways .
Case Study:
Research focused on mosquito acetylcholinesterase has evaluated new carbamate derivatives, including those based on this compound, as potential insecticides. The study highlighted the efficacy of these compounds in inhibiting enzyme activity essential for mosquito survival, showcasing their application in vector control strategies .
Polymer Chemistry
Enhancement of Material Properties:
In polymer chemistry, this compound can be incorporated into polymer formulations to improve properties such as flexibility and thermal stability. This application is crucial for developing advanced materials used in various industrial applications .
Agricultural Chemistry
Agrochemical Formulations:
The compound finds significant utility in formulating agrochemicals, particularly pesticides and herbicides. Its structural characteristics enhance the absorption rates of these chemicals in plant systems, improving their efficacy .
Case Study:
Research has shown that incorporating this carbamate into pesticide formulations can lead to better performance against target pests, thus supporting sustainable agricultural practices by reducing the required dosage of active ingredients .
Diagnostic Reagents
Development of Diagnostic Tools:
this compound is also employed in creating diagnostic reagents that aid in detecting specific biomolecules within clinical settings. Its chemical properties facilitate interactions with target biomolecules, enhancing detection sensitivity .
Summary Table of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Pharmaceutical Development | Key intermediate for drug synthesis; enhances stability and bioavailability | Anti-inflammatory activity observed in synthesized derivatives |
| Biochemical Research | Used in enzyme inhibition studies to understand biological pathways | Effective against mosquito acetylcholinesterase |
| Polymer Chemistry | Improves flexibility and thermal stability of polymers | Enhances material properties for industrial applications |
| Agricultural Chemistry | Increases efficacy of agrochemicals through improved absorption | Better performance in pesticide formulations |
| Diagnostic Reagents | Aids in the development of tools for biomolecule detection | Enhanced sensitivity in clinical diagnostics |
Mechanism of Action
The mechanism of action of tert-Butyl (2-(trifluoromethyl)phenyl)carbamate involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets by increasing its lipophilicity and stability.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below summarizes structural analogs of tert-butyl (2-(trifluoromethyl)phenyl)carbamate, highlighting substituent effects on properties and applications:
Physicochemical and Reactivity Profiles
- Lipophilicity: The trifluoromethyl group significantly increases logP values compared to non-fluorinated analogs. For example, tert-butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate exhibits higher lipophilicity than its chloro-only counterpart, aiding membrane permeability in drug candidates .
- Stability : Boc-protected carbamates are generally stable under basic conditions but cleaved by strong acids (e.g., TFA) . The electron-withdrawing -CF₃ group may slightly destabilize the carbamate under acidic conditions compared to electron-donating substituents.
- Reactivity: Chloromethyl substituents (e.g., 1647124-77-3) enable further alkylation or nucleophilic substitution . Amino groups (e.g., 954239-03-3) allow for conjugation or cyclization reactions but require protection during synthesis to prevent side reactions .
Biological Activity
Tert-Butyl (2-(trifluoromethyl)phenyl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a candidate for drug development and agrochemical applications. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group increases lipophilicity, enhancing binding affinity to enzymes and receptors through hydrogen bonding and hydrophobic interactions. This mechanism is crucial for its application in drug development, as it can modulate the activity of target proteins effectively.
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of tert-butyl carbamates exhibit promising anti-inflammatory effects. For instance, studies involving related compounds showed significant inhibition of carrageenan-induced paw edema in rats, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .
2. Antimicrobial Properties
Compounds containing the carbamate moiety have been evaluated for their antimicrobial activities against various pathogens. Notably, studies indicated that certain derivatives exhibited selective activity against Chlamydia species, suggesting their potential as therapeutic agents against bacterial infections .
3. Potential in Drug Development
The presence of the trifluoromethyl group in this compound has been linked to enhanced pharmacological properties. For example, the inclusion of this group has shown to increase the potency of compounds targeting serotonin uptake by six-fold compared to non-fluorinated analogs . This highlights the importance of structural modifications in improving drug efficacy.
Comparative Analysis
A comparison with similar compounds reveals the unique advantages offered by this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| tert-Butyl (2-fluorophenyl)carbamate | 141940-36-5 | Lacks trifluoromethyl group; lower lipophilicity |
| tert-Butyl (2-chlorophenyl)carbamate | 141940-37-6 | Chlorine substituent; different biological profile |
| tert-Butyl (2-bromophenyl)carbamate | 141940-38-7 | Bromine substituent; varied reactivity |
The trifluoromethyl group not only enhances metabolic stability but also increases the compound's overall biological activity compared to its halogen-substituted counterparts.
Case Studies
Several case studies have evaluated the efficacy of related compounds:
- Anti-inflammatory Efficacy : A series of new carbamate derivatives were synthesized and tested for anti-inflammatory activity using the carrageenan model. Compounds showed varying degrees of inhibition, with some achieving over 50% efficacy within hours post-administration .
- Antimicrobial Screening : A study on antimicrobial properties indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against Gram-positive and Gram-negative bacteria .
- In Silico Docking Studies : Computational studies provided insights into the binding modes of these compounds with COX-2 enzymes, supporting their potential as anti-inflammatory agents .
Q & A
Q. What are the standard synthetic routes for tert-butyl (2-(trifluoromethyl)phenyl)carbamate?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is reacting tert-butyl carbamate with a halogenated 2-(trifluoromethyl)phenyl derivative under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF or DMF). For analogous compounds, multi-step routes are employed, such as coupling tert-butyl carbamate with activated aromatic intermediates (e.g., using Mitsunobu conditions for hydroxyl group activation) . Optimization of stoichiometry and solvent polarity is critical to suppress side reactions like hydrolysis of the carbamate group.
Q. What purification techniques are recommended for isolating this compound?
Column chromatography (silica gel, eluting with hexane/ethyl acetate gradients) is standard for isolating the compound. Recrystallization from ethanol or dichloromethane/hexane mixtures can improve purity (>95%). For lab-scale purification, flash chromatography with automated fraction collection ensures reproducibility. Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How is the molecular structure of this compound characterized?
Structural confirmation involves:
- NMR : ¹H/¹³C NMR to identify aromatic protons, trifluoromethyl (-CF₃), and tert-butyl groups.
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch).
- Mass Spectrometry : High-resolution MS (ESI or EI) to confirm molecular ion [M+H]⁺.
- X-ray Crystallography : For unambiguous confirmation, SHELXL software is used for refinement, particularly for resolving torsional angles in the carbamate linkage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Key variables include:
- Catalyst Selection : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura if boronic acids are intermediates).
- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like carbamate decomposition.
- In Situ Protection : Use of TMSCl to protect reactive hydroxyl groups during multi-step syntheses. Statistical design of experiments (DoE) can systematically evaluate interactions between variables .
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, concentrations). Cross-validation strategies include:
- Dose-Response Curves : Establish EC₅₀ values across multiple replicates.
- Structural Analogues : Compare activity trends with derivatives (e.g., replacing -CF₃ with -Cl or -CH₃).
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities against target proteins.
- Orthogonal Assays : Use SPR (surface plasmon resonance) alongside cell-based assays to confirm target engagement .
Q. What methodologies are used to integrate this compound into drug discovery pipelines?
The compound serves as a building block for protease inhibitors or kinase-targeting agents. Strategies include:
- Fragment-Based Drug Design : Link the carbamate moiety to pharmacophores via click chemistry (e.g., CuAAC).
- SAR Studies : Systematic modification of the phenyl ring substituents to optimize logP and solubility.
- Prodrug Development : Enzymatic cleavage of the tert-butyl group in vivo to release active metabolites .
Q. What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Incompatibility Notes : Avoid strong acids/bases to prevent decomposition into toxic isocyanates.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Q. How can crystallography address challenges in resolving the compound’s conformational flexibility?
Q. How do structural modifications of the trifluoromethyl group impact bioactivity?
Q. What strategies mitigate side reactions during multi-step synthesis?
- Protection/Deprotection : Use Boc groups for amine protection during coupling steps.
- Quenching Reactive Intermediates : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents.
- Real-Time Monitoring : In-line IR or LC-MS to detect intermediates and adjust conditions dynamically .
Q. How is the compound’s toxicological profile assessed in preclinical studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
